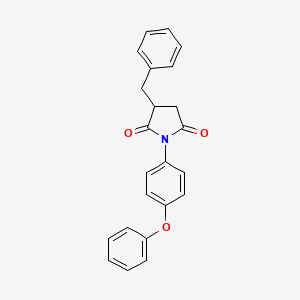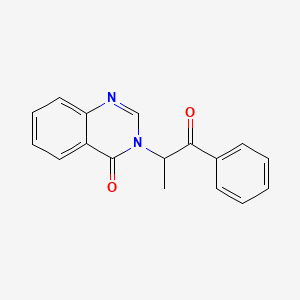
3-benzyl-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-benzyl-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and is used in the treatment of Alzheimer's disease, bipolar disorder, and other neurological disorders.
Wirkmechanismus
3-benzyl-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the activity of GSK-3. This inhibition leads to the activation of various signaling pathways, including the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Additionally, the inhibition of GSK-3 has been shown to have neuroprotective effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GSK-3. This inhibition leads to the activation of various signaling pathways, which in turn leads to changes in cellular processes such as gene expression, cell proliferation, and differentiation. Additionally, the inhibition of GSK-3 has been shown to have neuroprotective effects in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzyl-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high solubility in organic solvents. This property makes it easy to dissolve the compound in various solvents, which is essential for many experiments. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione. One potential area of research is the development of new GSK-3 inhibitors with improved selectivity and potency. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes.
Wissenschaftliche Forschungsanwendungen
The primary application of 3-benzyl-1-(4-phenoxyphenyl)-2,5-pyrrolidinedione is its use as a GSK-3 inhibitor. GSK-3 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic effects in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
IUPAC Name |
3-benzyl-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22-16-18(15-17-7-3-1-4-8-17)23(26)24(22)19-11-13-21(14-12-19)27-20-9-5-2-6-10-20/h1-14,18H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAOJXHYIWDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-acetyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4109838.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B4109842.png)


![N-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4109861.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4109876.png)

![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4109888.png)
![5-(2-chlorophenyl)-7-(2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109897.png)

![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109932.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)

![N-1,3-benzodioxol-5-yl-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4109943.png)
